

7-Methoxy-1,2,3,4-tetrahydroquinoline molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B183376

[Get Quote](#)

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for **7-Methoxy-1,2,3,4-tetrahydroquinoline**. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, that has been hydrogenated at positions 1, 2, 3, and 4. A methoxy group (-OCH₃) is substituted at the 7th position of the quinoline ring.

Molecular Formula: C₁₀H₁₃NO[1]

IUPAC Name: **7-methoxy-1,2,3,4-tetrahydroquinoline**[1]

CAS Number: 19500-61-9[1]

Canonical SMILES: COC1=CC2=C(CCCN2)C=C1[1]

InChI: InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3[1]

InChIKey: WDKNRIQDGSVRBO-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the free base of **7-Methoxy-1,2,3,4-tetrahydroquinoline** is limited in publicly available literature. The following tables summarize computed physicochemical properties and any available experimental data.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	163.22 g/mol	PubChem[1]
XLogP3	2.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	163.099714 g/mol	PubChem[1]
Monoisotopic Mass	163.099714 g/mol	PubChem[1]
Topological Polar Surface Area	21.3 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

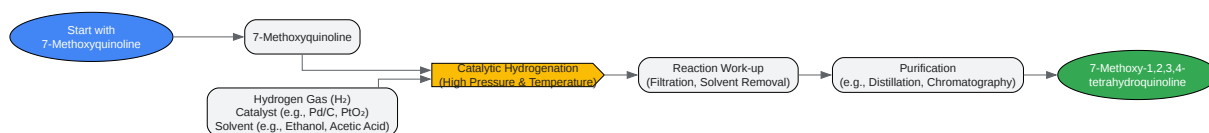
Table 2: Experimental Physical Properties

Property	Value	Notes	Source
Melting Point	Not available	Data for the free base is not readily available. The hydrochloride salt has a listed melting point.	
Boiling Point	Not available	Experimental data is not readily available.	
Water Solubility	Not available	Experimental data is not readily available.	

Synthesis

A specific, detailed experimental protocol for the synthesis of **7-Methoxy-1,2,3,4-tetrahydroquinoline** is not readily available in the surveyed literature. However, general methods for the synthesis of tetrahydroquinolines are well-established. One common approach is the catalytic hydrogenation of the corresponding quinoline precursor, 7-methoxyquinoline.

General Experimental Workflow for Tetrahydroquinoline Synthesis



[Click to download full resolution via product page](#)

A general workflow for the synthesis of **7-Methoxy-1,2,3,4-tetrahydroquinoline**.

A detailed protocol would require optimization of the catalyst, solvent, temperature, and pressure for this specific substrate.

Spectroscopic Data

Complete, experimentally verified spectra for **7-Methoxy-1,2,3,4-tetrahydroquinoline** are not readily available in public databases. The following provides an expected profile based on the structure and data from related compounds.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetrahydroquinoline ring. The chemical shifts would be influenced by the electron-donating methoxy group and the nitrogen atom.

^{13}C NMR Spectroscopy

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the methoxy substituent, and the aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

- N-H stretch: A peak in the region of $3300\text{--}3500\text{ cm}^{-1}$ for the secondary amine.
- C-H stretch (aromatic): Peaks typically above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks typically below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-O stretch (ether): A strong peak in the $1000\text{--}1300\text{ cm}^{-1}$ region.

Mass Spectrometry

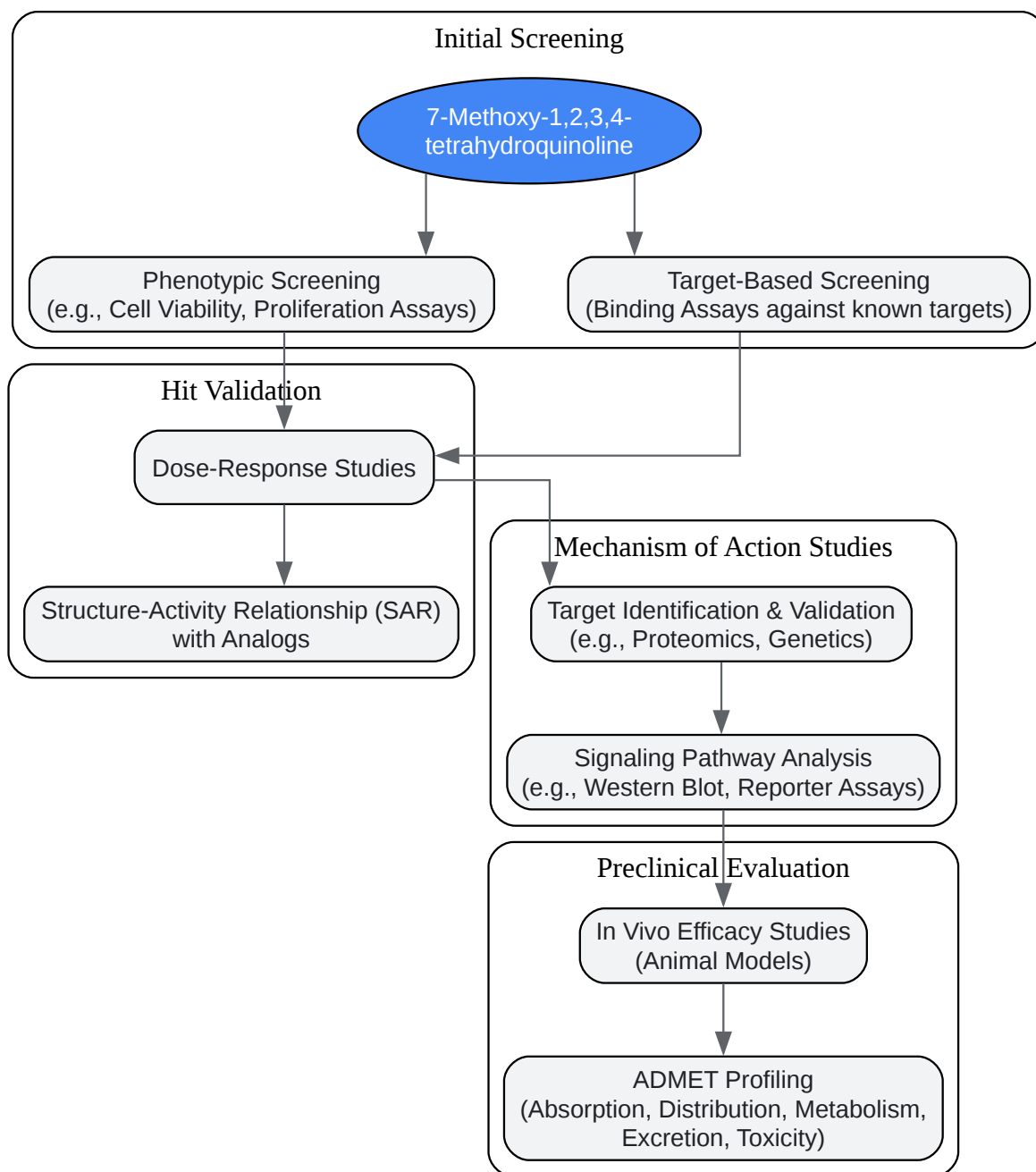
In a mass spectrum, the molecular ion peak (M^+) would be expected at an m/z corresponding to the molecular weight (163.22). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and cleavage of the tetrahydroquinoline ring.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of **7-Methoxy-1,2,3,4-tetrahydroquinoline**. While the broader class of tetrahydroisoquinolines has been studied for various pharmacological activities, this data cannot be directly extrapolated to this specific isomer.

Logical Workflow for Investigating Biological Activity

In the absence of established pathways, a logical experimental workflow to investigate the biological activity of this compound is proposed below.



[Click to download full resolution via product page](#)

A proposed workflow for the biological evaluation of **7-Methoxy-1,2,3,4-tetrahydroquinoline**.

Conclusion

7-Methoxy-1,2,3,4-tetrahydroquinoline is a well-defined chemical entity with a known molecular structure and formula. However, there is a notable scarcity of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic analyses. Furthermore, its biological activities and potential roles in cellular signaling pathways remain largely unexplored. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Methoxy-1,2,3,4-tetrahydroquinoline molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183376#7-methoxy-1-2-3-4-tetrahydroquinoline-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com